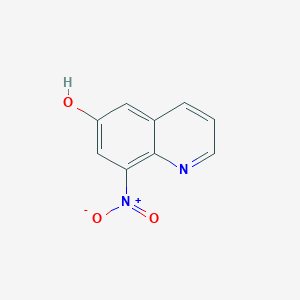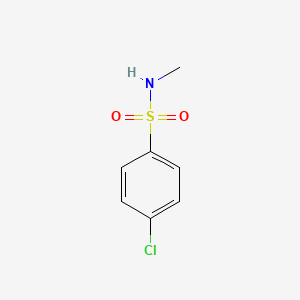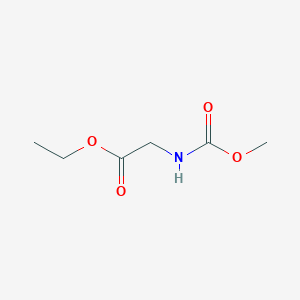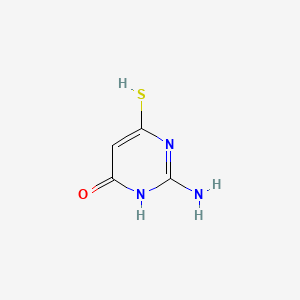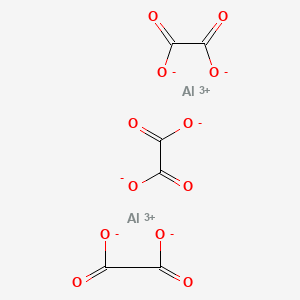
Aluminum oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum oxalate, also known as this compound, is a chemical compound with the formula [Al2(C2O4)3]. It is a derivative of aluminum bis-oxalate and appears as a colorless crystalline solid. This compound is insoluble in water and most organic solvents. At high temperatures, it decomposes, releasing carbon dioxide and carbon monoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One method for preparing dialuminium trioxalate involves reacting oxalic acid with aluminum chloride to obtain aluminum bis-oxalate. Subsequently, aluminum bis-oxalate is reacted with aniline to produce dialuminium trioxalate .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis method mentioned above can be scaled up for industrial purposes. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum oxalate undergoes various chemical reactions, including decomposition at high temperatures, which releases carbon dioxide and carbon monoxide . It can also participate in coordination reactions due to the presence of oxalate ligands.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this are limited.
Reduction: Reduction reactions involving dialuminium trioxalate are less common but can be explored using strong reducing agents.
Substitution: The oxalate ligands in dialuminium trioxalate can be substituted with other ligands under appropriate conditions.
Major Products Formed: The major products formed from the decomposition of dialuminium trioxalate are carbon dioxide and carbon monoxide .
Applications De Recherche Scientifique
Aluminum oxalate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dialuminium trioxalate primarily involves its ability to form coordination complexes with various metal ions. The oxalate ligands can chelate metal ions, leading to the formation of stable complexes. This property is exploited in its use as a catalyst precursor and in other chemical reactions .
Comparaison Avec Des Composés Similaires
Aluminum bis-oxalate: A precursor in the synthesis of dialuminium trioxalate.
Tris(oxalato)chromate(III): Another oxalate-based compound with similar coordination properties.
Calcium oxalate: Commonly found in nature and used in various industrial applications.
Uniqueness: Aluminum oxalate is unique due to its specific coordination chemistry and its ability to form stable complexes with metal ions. Its decomposition properties and use as a catalyst precursor further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
814-87-9 |
|---|---|
Formule moléculaire |
C6Al2O12 |
Poids moléculaire |
318.02 g/mol |
Nom IUPAC |
bis(4,5-dioxo-1,3,2-dioxalumolan-2-yl) oxalate |
InChI |
InChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
Clé InChI |
ZCLVNIZJEKLGFA-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Al+3].[Al+3] |
SMILES canonique |
C1(=O)C(=O)O[Al](O1)OC(=O)C(=O)O[Al]2OC(=O)C(=O)O2 |
| 814-87-9 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


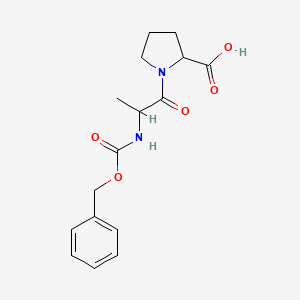
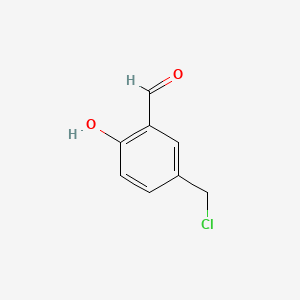
![4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1584716.png)

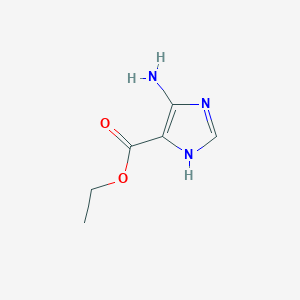
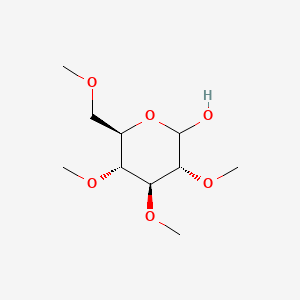
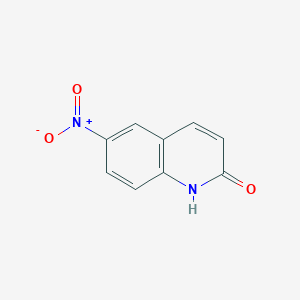
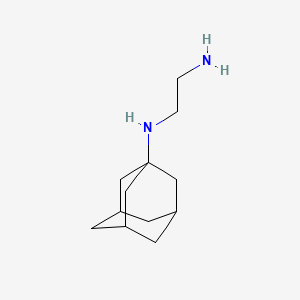
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1584725.png)
